molecular formula C8H15NO2 B145193 Methyl 3-isopropyl-1-methylaziridine-2-carboxylate CAS No. 132141-31-2

Methyl 3-isopropyl-1-methylaziridine-2-carboxylate

Cat. No. B145193
M. Wt: 157.21 g/mol
InChI Key: SETZGBAMDDIYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-isopropyl-1-methylaziridine-2-carboxylate, also known as MIMAC, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This aziridine derivative has been found to exhibit promising anticancer properties, making it a subject of interest for researchers in the field of oncology.

Mechanism Of Action

Methyl 3-isopropyl-1-methylaziridine-2-carboxylate exerts its anticancer activity by inducing apoptosis in cancer cells. The compound has been found to activate the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins such as Bcl-2. Moreover, Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has been found to inhibit the growth and migration of cancer cells by disrupting the microtubule network. The compound binds to tubulin and prevents its polymerization, leading to mitotic arrest and cell death.

Biochemical And Physiological Effects

Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has been found to exhibit low toxicity towards normal cells, indicating its potential as a selective anticancer agent. In addition to its anticancer activity, Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has been found to exhibit anti-inflammatory and antioxidant properties. The compound has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to scavenge free radicals, thereby protecting cells from oxidative damage.

Advantages And Limitations For Lab Experiments

Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has several advantages for lab experiments, including its high purity and good yields. Moreover, the compound exhibits potent anticancer activity against a wide range of cancer cell lines, making it a valuable tool for studying the mechanisms of cancer cell death. However, Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has some limitations, including its low solubility in water and its potential for off-target effects. These limitations need to be taken into consideration when designing experiments using Methyl 3-isopropyl-1-methylaziridine-2-carboxylate.

Future Directions

There are several future directions for research on Methyl 3-isopropyl-1-methylaziridine-2-carboxylate. First, the mechanism of action of Methyl 3-isopropyl-1-methylaziridine-2-carboxylate needs to be further elucidated to identify its molecular targets and signaling pathways. Second, the pharmacokinetics and pharmacodynamics of Methyl 3-isopropyl-1-methylaziridine-2-carboxylate need to be studied to optimize its dosing regimen and minimize its toxicity. Third, the anticancer activity of Methyl 3-isopropyl-1-methylaziridine-2-carboxylate needs to be validated in animal models of cancer to evaluate its in vivo efficacy. Fourth, the potential of Methyl 3-isopropyl-1-methylaziridine-2-carboxylate to be used in combination with other anticancer agents needs to be explored to enhance its therapeutic efficacy. Finally, the development of Methyl 3-isopropyl-1-methylaziridine-2-carboxylate derivatives with improved solubility and selectivity is an area of active research.

Synthesis Methods

Methyl 3-isopropyl-1-methylaziridine-2-carboxylate can be synthesized through a multistep reaction involving the reaction of 3-isopropyl-1-methylaziridine-2-carboxylic acid with methanol and thionyl chloride. The resulting intermediate is then treated with methylamine to yield Methyl 3-isopropyl-1-methylaziridine-2-carboxylate. This synthesis method has been reported to yield high purity Methyl 3-isopropyl-1-methylaziridine-2-carboxylate with good yields.

Scientific Research Applications

Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. In vitro studies have shown that Methyl 3-isopropyl-1-methylaziridine-2-carboxylate induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Moreover, Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has been found to inhibit the growth and migration of cancer cells by targeting the microtubule network. These findings suggest that Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has the potential to be developed as a novel anticancer agent.

properties

CAS RN

132141-31-2

Product Name

Methyl 3-isopropyl-1-methylaziridine-2-carboxylate

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 1-methyl-3-propan-2-ylaziridine-2-carboxylate

InChI

InChI=1S/C8H15NO2/c1-5(2)6-7(9(6)3)8(10)11-4/h5-7H,1-4H3

InChI Key

SETZGBAMDDIYFG-UHFFFAOYSA-N

SMILES

CC(C)C1C(N1C)C(=O)OC

Canonical SMILES

CC(C)C1C(N1C)C(=O)OC

synonyms

2-Aziridinecarboxylicacid,1-methyl-3-(1-methylethyl)-,methylester(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.